

An In-Depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride

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Compound of Interest

Compound Name: *Methyl 2-aminoisobutyrate hydrochloride*

Cat. No.: *B555793*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 2-aminoisobutyrate hydrochloride**, a non-proteinogenic amino acid derivative of significant interest in biochemical and pharmaceutical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its primary biological application as a tool for studying amino acid transport systems. Particular focus is given to its interaction with the System A amino acid transport mechanism. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their experimental workflows.

Chemical and Physical Properties

Methyl 2-aminoisobutyrate hydrochloride is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid. Its structure features a quaternary carbon atom, a characteristic that sterically hinders peptide bond formation and influences its biological activity. The hydrochloride form enhances its stability and solubility in aqueous solutions.

Physicochemical Data

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[1][2]
Molecular Weight	153.61 g/mol	[1][2]
CAS Number	15028-41-8	[2]
Appearance	White crystalline powder	[3]
Melting Point	~185 °C (decomposition)	[4]
Solubility	DMSO: 100 mg/mL (651.00 mM) Slightly soluble in water.	[1]
Purity	≥99%	[2]

Spectroscopic Data

The proton NMR spectrum of **Methyl 2-aminoisobutyrate hydrochloride** provides characteristic signals corresponding to its molecular structure.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.75	broad singlet	3H	-NH ₃ ⁺
~3.75	singlet	3H	-OCH ₃
~1.45	singlet	6H	-C(CH ₃) ₂

Note: Spectral data can vary slightly based on the solvent and instrument used.

While a specific public spectrum for the hydrochloride salt is not readily available, the expected chemical shifts for the carbon atoms in Methyl 2-aminoisobutyrate can be predicted based on analogous structures and general principles of NMR spectroscopy.

Chemical Shift (δ) ppm (Predicted)	Assignment
~175	C=O (ester carbonyl)
~55	-OCH ₃
~50	Quaternary Carbon (-C(CH ₃) ₂)
~25	-C(CH ₃) ₂

The IR spectrum of **Methyl 2-aminoisobutyrate hydrochloride** would be expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹) (Predicted)	Functional Group	Vibrational Mode
3100-3000	N-H	Stretch (Ammonium salt)
2950-2850	C-H	Stretch (Alkyl)
~1740	C=O	Stretch (Ester)
~1200	C-O	Stretch (Ester)

The mass spectrum of **Methyl 2-aminoisobutyrate hydrochloride**, under appropriate ionization conditions (e.g., Electrospray Ionization), would show a molecular ion peak corresponding to the free base (Methyl 2-aminoisobutyrate). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or cleavage adjacent to the quaternary carbon.

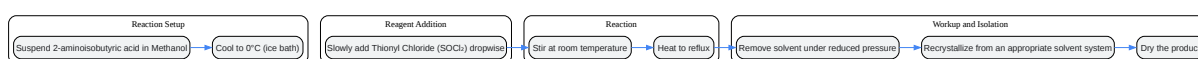
m/z (Predicted)	Fragment
118.08	[M+H] ⁺ (protonated free base)
59.04	[COOCH ₃] ⁺
58.07	[M - COOCH ₃] ⁺

Synthesis Protocols

The synthesis of **Methyl 2-aminoisobutyrate hydrochloride** is most commonly achieved through the esterification of 2-aminoisobutyric acid. Two prevalent methods are detailed below.

Method 1: Esterification using Thionyl Chloride in Methanol

This is a classic and efficient method for the esterification of amino acids.



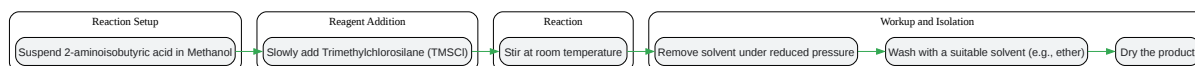
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Caption: Workflow for the synthesis of **Methyl 2-aminoisobutyrate hydrochloride** using thionyl chloride.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminoisobutyric acid (1 equivalent) in anhydrous methanol.
- **Reagent Addition:** Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.^[5] Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or gently heat to reflux until the reaction is complete (monitored by TLC).^{[4][6]}
- **Workup and Isolation:** Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure **Methyl 2-aminoisobutyrate hydrochloride**.

Method 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative to the thionyl chloride procedure.[7]



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Caption: Workflow for the synthesis of **Methyl 2-aminoisobutyrate hydrochloride** using TMSCl.

- Reaction Setup: In a round-bottom flask, suspend 2-aminoisobutyric acid (1 equivalent) in anhydrous methanol.[7]
- Reagent Addition: To the stirred suspension, slowly add trimethylchlorosilane (2 equivalents). [7]
- Reaction: Stir the resulting mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[7]
- Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. The product can be further purified by washing with a non-polar solvent like diethyl ether to remove any non-polar impurities, followed by drying under vacuum.

Biological Activity and Applications

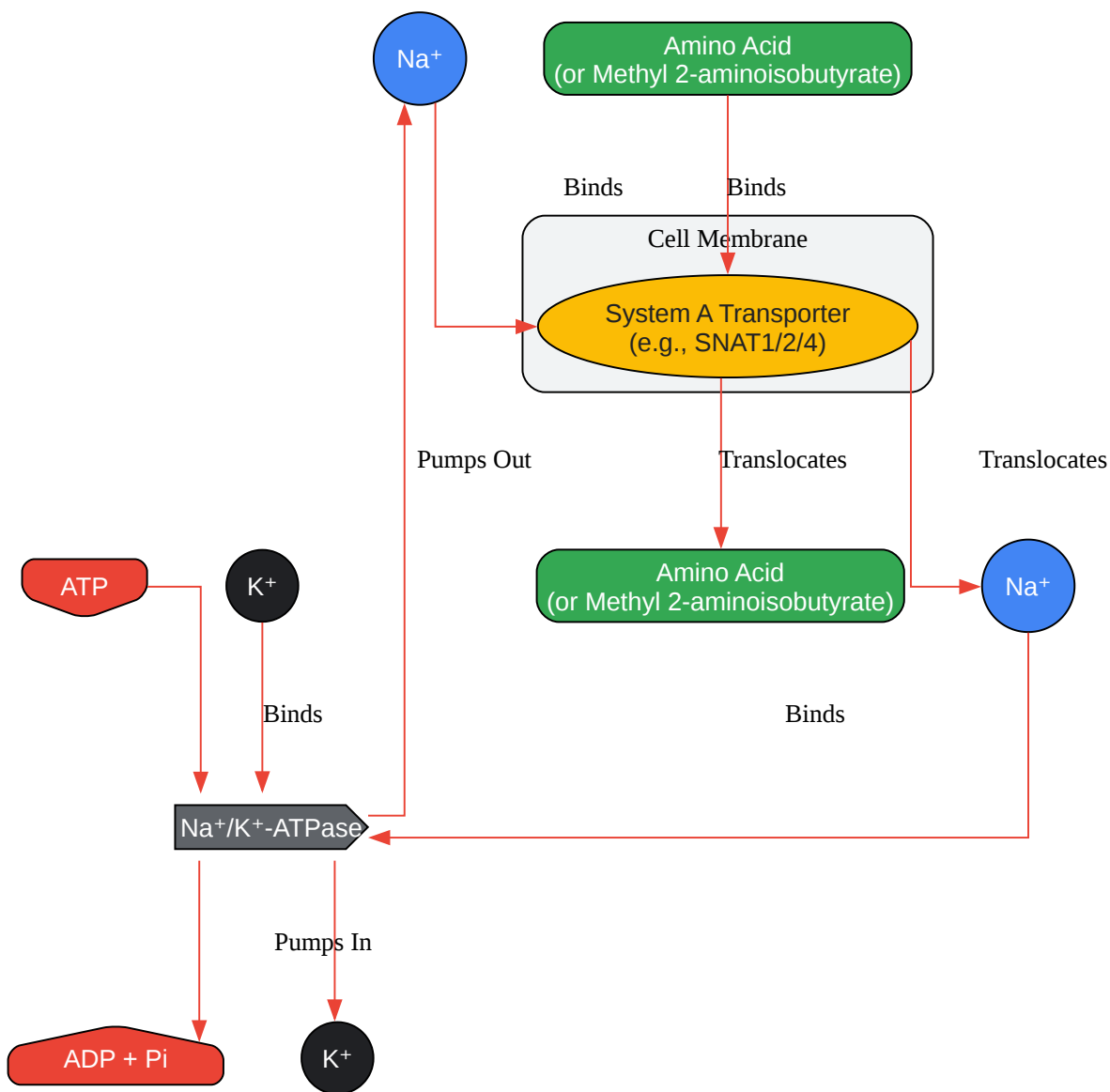
Methyl 2-aminoisobutyrate is a non-metabolizable analog of the amino acid alanine. Its primary utility in research is as a specific substrate for studying amino acid transport systems, particularly System A.[6]

Amino Acid Transport System A

System A is a sodium-dependent transporter for small, neutral amino acids such as alanine, serine, and proline.[8] It plays a crucial role in cellular nutrition, growth, and volume regulation.

[8] The transport process is an active transport mechanism, meaning it requires energy to move amino acids against their concentration gradient. This energy is derived from the sodium gradient maintained by the Na⁺/K⁺-ATPase pump.[9]

Signaling Pathway and Transport Mechanism



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Caption: Mechanism of amino acid transport via the sodium-dependent System A transporter.

Experimental Protocol: Radiolabeled Amino Acid Uptake Assay

This protocol outlines a general procedure for measuring the uptake of radiolabeled Methyl 2-aminoisobutyrate (or its parent compound, 2-aminoisobutyric acid, AIB) to characterize System A transport activity in cultured cells.[\[10\]](#)

- Cultured cells of interest
- Complete cell culture medium
- Krebs-Ringer-HEPES (KRH) buffer
- Radiolabeled [³H]-AIB or [¹⁴C]-AIB
- Unlabeled AIB (for competition assays)
- Scintillation vials
- Scintillation fluid
- Liquid scintillation counter
- Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
- Pre-incubation: Aspirate the culture medium and wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for a defined period (e.g., 30 minutes) at 37°C.
- Uptake Assay: Initiate the uptake by adding KRH buffer containing a known concentration of radiolabeled AIB. For competition experiments, include a high concentration of unlabeled AIB in the uptake buffer.
- Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
- Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold KRH buffer.

- Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
- Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the uptake over time to determine the initial rate of transport.

Conclusion

Methyl 2-aminoisobutyrate hydrochloride is an invaluable tool for researchers in the fields of biochemistry, cell biology, and drug development. Its stability, solubility, and specific interaction with the System A amino acid transporter make it an ideal probe for investigating nutrient transport mechanisms and their role in cellular physiology and disease. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory.

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